
1-Formyl-2,2-bis(2-chloroethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Formyl-2,2-bis(2-chloroethyl)hydrazine is an organic compound with the molecular formula C5H10Cl2N2O It is a derivative of hydrazine, characterized by the presence of two chloroethyl groups and a formyl group attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Formyl-2,2-bis(2-chloroethyl)hydrazine can be synthesized through the reaction of hydrazine with 2-chloroethyl formate. The reaction typically occurs under controlled conditions, with the hydrazine acting as a nucleophile, attacking the carbonyl carbon of the formate ester, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Formyl-2,2-bis(2-chloroethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloroethyl groups.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of simpler hydrazine derivatives.
Substitution: Formation of substituted hydrazine compounds with various functional groups.
Scientific Research Applications
1-Formyl-2,2-bis(2-chloroethyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Formyl-2,2-bis(2-chloroethyl)hydrazine involves its interaction with nucleophilic sites in target molecules. The chloroethyl groups can form covalent bonds with nucleophiles, leading to the modification of the target molecules. This interaction can disrupt normal biological functions, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Formylhydrazine: A simpler hydrazine derivative with a formyl group.
Sulfur Mustard: A compound with similar chloroethyl groups but containing sulfur instead of nitrogen.
Properties
CAS No. |
98069-43-3 |
|---|---|
Molecular Formula |
C5H10Cl2N2O |
Molecular Weight |
185.05 g/mol |
IUPAC Name |
N-[bis(2-chloroethyl)amino]formamide |
InChI |
InChI=1S/C5H10Cl2N2O/c6-1-3-9(4-2-7)8-5-10/h5H,1-4H2,(H,8,10) |
InChI Key |
NCXZBDPRTIVOCT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



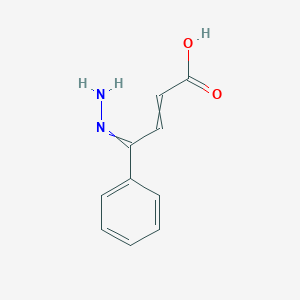
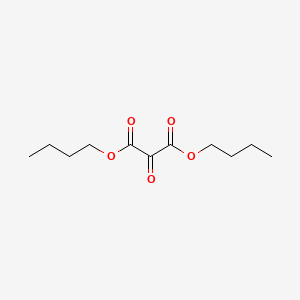
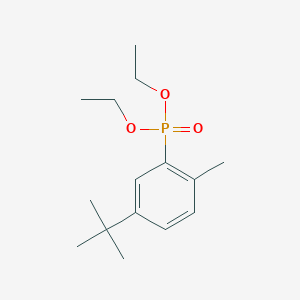

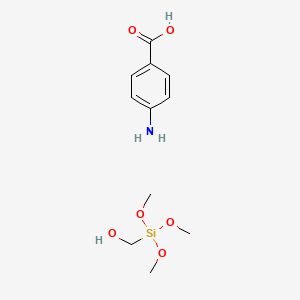
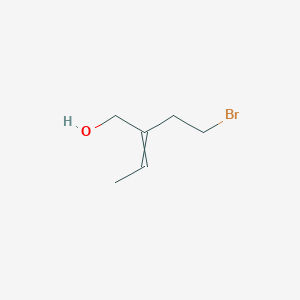
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)

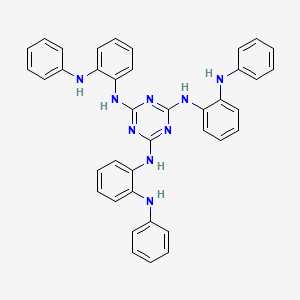
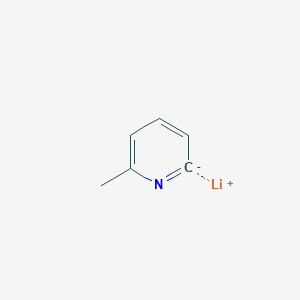
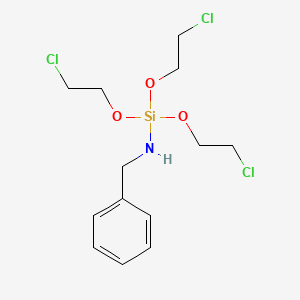

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
